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Introduction

R121919 hydrochloride, also known as NBI-30775, is a potent and selective, non-peptide
antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed initially by
Janssen Pharmaceutica and later by Neurocrine Biosciences, it emerged from research
programs focused on the hypothesis that hyperactivity of the central CRF system is a key factor
in the pathophysiology of anxiety and depression.[1][2][3] This technical guide provides a
comprehensive overview of the discovery, development, mechanism of action, and preclinical
and clinical evaluation of R121919 hydrochloride.

Discovery and Synthesis

The discovery of R121919 originated from efforts to develop small-molecule, orally bioavailable
CRF1 receptor antagonists. While the specific details of the initial lead discovery and
optimization program by Janssen Pharmaceutica are not extensively published in publicly
available literature, the chemical structure of R121919, 3-[6-(dimethylamino)-4-methyl-3-
pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride, places it
within the pyrazolopyrimidine class of CRF1 antagonists. The synthesis of related
pyrazolopyrimidine compounds typically involves a multi-step process, though the precise,
scaled-up synthesis of R121919 hydrochloride for clinical use remains proprietary.
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Mechanism of Action

R121919 hydrochloride exerts its pharmacological effects by competitively binding to and
blocking the CRF1 receptor. This receptor is the primary mediator of the physiological actions
of corticotropin-releasing factor (CRF) in the brain, a key regulator of the hypothalamic-
pituitary-adrenal (HPA) axis and the stress response.[1][4] By antagonizing the CRF1 receptor,
R121919 was hypothesized to mitigate the downstream effects of excessive CRF release,
thereby producing anxiolytic and antidepressant effects.

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the
Gs alpha subunit. Upon binding of its endogenous ligand, CRF, the receptor undergoes a
conformational change, leading to the activation of adenylyl cyclase. This enzyme then
catalyzes the conversion of ATP to cyclic AMP (CAMP). Increased intracellular cAMP levels
activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets,
including the transcription factor CREB (CAMP response element-binding protein), leading to
changes in gene expression and neuronal function. R121919 blocks the initial step in this
cascade by preventing CRF from binding to the CRF1 receptor.
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Preclinical Pharmacology
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R121919 demonstrated high affinity and selectivity for the CRF1 receptor in a variety of
preclinical studies.

In Vitro Bi[ldillg and Functional Assays

Parameter Value Species Assay Type

Receptor Binding

Ki 2-5 nM[5] Human
Assay
o >1000-fold vs CRF2 Receptor Binding
Selectivity Human
receptor[5] Assay

Experimental Protocol: CRF1 Receptor Binding Assay

A typical protocol for a CRF1 receptor binding assay, as can be inferred from standard
practices, would involve the following steps:

» Receptor Source: Membranes from a stable cell line expressing the recombinant human
CRF1 receptor (e.g., HEK293 or CHO cells).

o Radioligand: A radiolabeled CRF1 receptor ligand, such as [125I]-Sauvagine, is used as a
tracer.

 Incubation: The cell membranes are incubated with the radioligand and varying
concentrations of the test compound (R121919) in a suitable buffer.

» Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber
filter.

» Detection: The radioactivity retained on the filter is measured using a scintillation counter.

» Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant

(Ki).

In Vivo Preclinical Studies

R121919 exhibited anxiolytic and antidepressant-like effects in various rodent models.
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Study Type Animal Model Key Findings

Dose-dependently attenuated
Stress-Induced HPA Axis Rat restraint stress-induced
a
Activation increases in plasma ACTH and

corticosterone.[1][4]

Reduced anxiety-like behavior
by decreasing the latency to

Defensive Withdrawal Rat emerge from a tube and
increasing time spent in the
open.[1][4]

Did not consistently produce
Forced Swim Test Rat antidepressant-like effects in

this model.

Experimental Protocol: Restraint Stress in Rats
e Animals: Male Sprague-Dawley rats are typically used.

e Drug Administration: R121919 is dissolved in a vehicle such as 70% polyethylene glycol 400
and administered intravenously (i.v.) or subcutaneously (s.c.) at various doses.

o Stress Procedure: After a set pre-treatment time, animals are placed in a restrainer for a
specified duration (e.g., 15-30 minutes).

o Sample Collection: Blood samples are collected at various time points to measure plasma
levels of ACTH and corticosterone.

e Analysis: Hormone levels are quantified using methods like radioimmunoassay (RIA) or
ELISA.

Preclinical Pharmacokinetics

While comprehensive publicly available data is limited, preclinical studies indicated that
R121919 is orally bioavailable and crosses the blood-brain barrier.
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Clinical Development

The promising preclinical profile of R121919 led to its advancement into clinical trials for the
treatment of major depressive disorder.

Phase lla Clinical Trial

An open-label, dose-escalation Phase lla study was conducted to evaluate the safety,
tolerability, and efficacy of R121919 in patients with major depression.[3][6]

Study Design:

Participants: 24 patients with a major depressive episode.

Dosage Regimens:

o Panel 1 (n=10): Dose escalated from 5 mg to 40 mg daily over 30 days.

o Panel 2 (n=10): Dose escalated from 40 mg to 80 mg daily over 30 days.

Primary Outcome: Safety and tolerability.

Secondary Outcomes: Changes in depression and anxiety scores, assessed using the
Hamilton Depression Rating Scale (HAM-D) and the Hamilton Anxiety Rating Scale (HAMA).

Clinical Trial Workflow
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Clinical Trial Results

The study showed that R121919 was generally well-tolerated and demonstrated signals of
efficacy.
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Outcome Measure Key Findings

Generally well-tolerated. However, development
Safety and Tolerability was discontinued due to isolated instances of

elevated liver enzymes in a parallel trial.[3][6]

Significant reductions in both depression and
Efficacy (HAM-D and HAMA) anxiety scores were observed in both dose
groups over the 30-day treatment period.[3][6]

Due to the open-label design and the absence of a placebo control group, the efficacy findings
are considered preliminary.

Conclusion

R121919 hydrochloride was a pioneering small-molecule CRF1 receptor antagonist that
showed considerable promise in early-phase clinical development for the treatment of major
depression. Its development was unfortunately halted due to safety concerns related to liver
enzyme elevations. Despite its discontinuation, the research and clinical data generated for
R121919 have been instrumental in validating the CRFL1 receptor as a viable therapeutic target
for stress-related psychiatric disorders and have paved the way for the development of
subsequent generations of CRF1 antagonists. The journey of R121919 underscores the
complexities and challenges inherent in drug development, particularly for novel mechanisms
of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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